Cas no 1569270-53-6 (trans-4-(aminomethyl)cyclohexylacetamide)

trans-4-(aminomethyl)cyclohexylacetamide Chemical and Physical Properties
Names and Identifiers
-
- trans-4-(aminomethyl)cyclohexylacetamide
- Acetamide,N-[trans-4-(aminomethyl)cyclohexyl]-
-
- Inchi: 1S/C9H18N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h8-9H,2-6,10H2,1H3,(H,11,12)/t8-,9-
- InChI Key: PNFIBEYKHBFEQY-KYZUINATSA-N
- SMILES: C(N[C@@H]1CC[C@@H](CN)CC1)(=O)C
Experimental Properties
- Density: 1.00±0.1 g/cm3(Predicted)
- Boiling Point: 348.6±11.0 °C(Predicted)
- pka: 16.10±0.40(Predicted)
trans-4-(aminomethyl)cyclohexylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-8816-2.5g |
trans-4-(aminomethyl)cyclohexyl]acetamide |
1569270-53-6 | 95%+ | 2.5g |
$1559.0 | 2023-09-06 | |
Life Chemicals | F2147-8816-5g |
trans-4-(aminomethyl)cyclohexyl]acetamide |
1569270-53-6 | 95%+ | 5g |
$2346.0 | 2023-09-06 | |
Life Chemicals | F2147-8816-1g |
trans-4-(aminomethyl)cyclohexyl]acetamide |
1569270-53-6 | 95%+ | 1g |
$715.0 | 2023-09-06 | |
Life Chemicals | F2147-8816-10g |
trans-4-(aminomethyl)cyclohexyl]acetamide |
1569270-53-6 | 95%+ | 10g |
$3283.0 | 2023-09-06 | |
Life Chemicals | F2147-8816-0.5g |
trans-4-(aminomethyl)cyclohexyl]acetamide |
1569270-53-6 | 95%+ | 0.5g |
$679.0 | 2023-09-06 | |
Life Chemicals | F2147-8816-0.25g |
trans-4-(aminomethyl)cyclohexyl]acetamide |
1569270-53-6 | 95%+ | 0.25g |
$645.0 | 2023-09-06 |
trans-4-(aminomethyl)cyclohexylacetamide Related Literature
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on trans-4-(aminomethyl)cyclohexylacetamide
Recent Advances in the Study of trans-4-(aminomethyl)cyclohexylacetamide (CAS: 1569270-53-6)
trans-4-(aminomethyl)cyclohexylacetamide (CAS: 1569270-53-6) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of neurological disorders and pain management. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and therapeutic applications.
One of the key areas of focus in recent research has been the optimization of synthetic routes for trans-4-(aminomethyl)cyclohexylacetamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that utilizes a novel catalytic system to enhance stereoselectivity. This advancement is critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
Pharmacological investigations have revealed that trans-4-(aminomethyl)cyclohexylacetamide exhibits potent activity as a modulator of the sigma-1 receptor, a protein implicated in neuroprotection and pain modulation. In vitro and in vivo studies have shown that the compound can attenuate neuroinflammatory responses and reduce hyperalgesia in animal models of chronic pain. These findings suggest its potential as a lead compound for developing new analgesics with fewer side effects compared to existing therapies.
Another promising avenue of research involves the compound's application in neurodegenerative diseases. Preliminary data from a 2023 study indicated that trans-4-(aminomethyl)cyclohexylacetamide could mitigate oxidative stress and neuronal apoptosis in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its favorable safety profile make it a strong candidate for further investigation in this area.
Despite these encouraging results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is exploring structural modifications to enhance bioavailability and target specificity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, trans-4-(aminomethyl)cyclohexylacetamide (CAS: 1569270-53-6) represents a promising candidate for drug development, with potential applications in pain management and neurodegenerative diseases. Continued research and collaboration will be essential to unlock its full therapeutic potential and address the remaining scientific and regulatory hurdles.
1569270-53-6 (trans-4-(aminomethyl)cyclohexylacetamide) Related Products
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)




